Home > Products > Screening Compounds P134805 > 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne
1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne -

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne

Catalog Number: EVT-13846060
CAS Number:
Molecular Formula: C20H22N4O4
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is a synthetic compound that features a unique structural arrangement, characterized by the presence of two 1-Boc-4-imidazolyl groups attached to a 1,3-butadiyne backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral agents. The synthesis and analysis of this compound have been explored in various studies, highlighting its relevance in the field of organic chemistry.

Source

The compound has been referenced in patent literature and scientific articles focusing on synthetic methodologies and biological applications. Notably, it has been associated with research on hepatitis C virus inhibitors, showcasing its significance in pharmaceutical development .

Classification

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne can be classified as a bis-imidazole derivative due to its structural composition, which includes imidazole rings. It falls under the category of diynes due to the presence of a 1,3-butadiyne framework.

Synthesis Analysis

Methods

The synthesis of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne typically involves a multi-step process utilizing copper-catalyzed reactions. One common method includes the coupling of 1,3-butadiyne with Boc-protected imidazole derivatives through a series of reactions that may include cycloaddition and deprotection steps.

Technical Details

The synthesis can be achieved using the following general steps:

  1. Formation of Imidazole Derivatives: The initial step often involves synthesizing Boc-protected imidazoles from appropriate starting materials such as aldehydes and amines.
  2. Copper-Catalyzed Coupling: The next step involves the coupling of these imidazole derivatives with 1,3-butadiyne under copper(I) iodide catalysis. This reaction typically occurs in a suitable solvent like dimethylformamide at elevated temperatures.
  3. Deprotection: Following the coupling reaction, deprotection of the Boc group is performed to yield the final product.

These steps are crucial for achieving high yields and purity of the final compound .

Molecular Structure Analysis

Structure

The molecular structure of 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne can be represented as follows:

  • Chemical Formula: C₁₆H₁₈N₄O₂
  • Molecular Weight: Approximately 298.34 g/mol
  • Structural Features: The compound features two imidazole rings linked by a butadiyne chain. The Boc (tert-butyloxycarbonyl) groups provide stability and solubility during synthesis.

Data

The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure and purity.

Chemical Reactions Analysis

Reactions

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne is involved in several chemical reactions due to its reactive alkyne groups:

  • Cycloaddition Reactions: The alkyne moieties can participate in cycloaddition reactions with various electrophiles.
  • Cross-Coupling Reactions: It can also undergo cross-coupling with other nucleophiles or electrophiles under appropriate conditions.

Technical Details

The reactivity of the compound is largely attributed to the presence of the butadiyne unit, which is known for its ability to participate in diverse organic transformations .

Mechanism of Action

Process

The mechanism by which 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne exerts its biological effects is primarily through its interaction with viral proteins. In the context of hepatitis C virus inhibition:

  • Binding to NS5A Protein: The imidazole rings are believed to interact with specific sites on the NS5A protein, disrupting its function and inhibiting viral replication.
  • Inhibition Pathway: This interaction may lead to downstream effects that hinder viral assembly or replication processes.

Data

Studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against hepatitis C virus strains with low half-maximal effective concentrations (EC50), indicating strong efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and chloroform but insoluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of alkynes and imidazoles; it can undergo nucleophilic attacks and electrophilic additions.

Relevant data regarding melting points and boiling points can be obtained from experimental studies or databases .

Applications

Scientific Uses

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne has significant applications in medicinal chemistry:

  • Antiviral Development: It serves as a lead compound for developing inhibitors against hepatitis C virus.
  • Synthetic Intermediates: The compound can also act as an intermediate in the synthesis of more complex heterocyclic compounds or materials for drug discovery.

Research continues to explore its potential in various therapeutic areas due to its unique structural properties and biological activity .

Introduction to Bis-Imidazolyl Butadiyne Scaffolds in Medicinal Chemistry

Role of Symmetrical Pharmacophores in Antiviral Drug Design

Symmetrical pharmacophores are pivotal in modern antiviral drug design due to their enhanced binding avidity, simplified synthetic routes, and improved resistance profiles. In hepatitis C virus (HCV) therapy, nonstructural protein 5A (NS5A) inhibitors exemplify this principle, as their symmetric structures enable multivalent interactions with dimeric NS5A proteins. These inhibitors typically feature identical caps connected by a central linker, facilitating simultaneous engagement with both protomers of the NS5A dimer. The structural symmetry allows optimal positioning within the elongated hydrophobic cleft of NS5A, leading to picomolar inhibitory concentrations against viral replicons. For instance, the bis-imidazolyl butadiyne scaffold achieves exceptional potency (EC~50~ values of 0.0002 µM against GT1b) due to its symmetrical topology, which maximizes hydrophobic contacts and hydrogen bonding within the target binding pocket [1].

  • Table 1: Impact of Symmetry Orientation on Antiviral Potency
    Spatial ConformationGenotype 1b EC~50~ (µM)Genotype Coverage
    para-para Bis-Imidazolyl0.00025 genotypes at <0.001 µM
    meta-meta Bis-Imidazolyl0.0153 genotypes at <0.01 µM
    This table compares the para- versus meta-substituted bis-imidazolyl butadiyne analogs, demonstrating how spatial alignment dictates antiviral efficacy [1].

Structural Evolution of NS5A Inhibitors: From Diphenylethyne to Butadiyne Linkers

The development of NS5A inhibitors has progressed through iterative linker optimization to enhance pan-genotypic coverage and metabolic stability:

  • First-Generation Linkers: Diphenylethyne cores (e.g., daclatasvir analogs) provided moderate potency but limited genotypic coverage and suboptimal metabolic profiles due to amide bond susceptibility to hydrolysis [1].
  • Elongated Linkers: Replacing diphenylethyne with diphenylbutadiyne (1,3-butadiyne) extended the molecular length from ~12 Å to ~16 Å. This critical modification allowed deeper penetration into the NS5A binding pocket, improving interactions with conserved residues across HCV genotypes 1–4 [1].
  • Rigidity Advantages: The linear, conjugated 1,3-butadiyne linker (C≡C–C≡C) enforces optimal distance between terminal imidazolyl caps while resisting enzymatic degradation. This rigidity prevents conformational collapse, ensuring consistent binding geometry across viral quasi-species [1] [6].

  • Table 2: SAR of Linker Modifications in NS5A Inhibitors

    Linker TypeCore StructureGT1b EC~50~ (µM)Metabolic t~½~ (min)
    DiphenylethynePh–C≡C–Ph0.00345
    DiphenylbutadiynePh–C≡C–C≡C–Ph0.0002>120

    Structure-activity relationship (SAR) data highlight the superiority of butadiyne linkers in balancing potency and stability [1].

Bioisosteric Replacement Strategies: Imidazole as an Amide Surrogate

Bioisosteric replacement of amide bonds with imidazole rings represents a strategic innovation in NS5A inhibitor design:

  • Enhanced Stability: Imidazole rings resist proteolytic cleavage and oxidative metabolism, unlike amide bonds. This translates to metabolic half-lives exceeding 120 minutes in human liver microsomes, addressing a key limitation of earlier scaffolds [1].
  • Electronic and Steric Mimicry: The imidazole nitrogen (sp² hybridization) and C2 proton emulate the hydrogen-bonding capacity of amide carbonyls and N–H groups. This preserves critical interactions with NS5A residues Asp37 and Tyr93 while introducing favorable π-stacking with Tyr residues [1] [4].
  • Synthetic Versatility: Imidazole rings enable modular synthesis via Hantzsch-type condensations or palladium-catalyzed couplings. For example, Boc-protected imidazolyl intermediates (e.g., 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne) serve as stable precursors for introducing diverse amino acid carbamate caps [1] [5].

The synergistic integration of butadiyne linkers and imidazolyl bioisosteres has yielded preclinical candidates with unprecedented pan-genotypic coverage (EC~50~ < 0.001 µM across 5 genotypes) and drug-like properties [1].

Properties

Product Name

1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne

IUPAC Name

tert-butyl 4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]buta-1,3-diynyl]imidazole-1-carboxylate

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H22N4O4/c1-19(2,3)27-17(25)23-11-15(21-13-23)9-7-8-10-16-12-24(14-22-16)18(26)28-20(4,5)6/h11-14H,1-6H3

InChI Key

PYEUSSVKSZOJAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C#CC#CC2=CN(C=N2)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.